molecular formula C13H8Br3NO2 B11995230 3,4,5-Tribromosalicylanilide CAS No. 24556-65-8

3,4,5-Tribromosalicylanilide

Cat. No.: B11995230
CAS No.: 24556-65-8
M. Wt: 449.92 g/mol
InChI Key: WLYIIDKKPCXCLS-UHFFFAOYSA-N
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Preparation Methods

3,4,5-Tribromosalicylanilide is typically synthesized through the direct bromination of salicylanilide. The reaction is carried out in aqueous acetic acid at temperatures ranging from 50 to 55°C or in water containing an emulsifier at 50 to 65°C

Chemical Reactions Analysis

3,4,5-Tribromosalicylanilide undergoes various chemical reactions, including:

Scientific Research Applications

3,4,5-Tribromosalicylanilide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

3,4,5-Tribromosalicylanilide can be compared with other halogenated salicylanilides, such as:

    3,5-Dibromosalicylanilide: Similar in structure but lacks the bromine atom at the 4-position.

    4-Bromosalicylanilide: Contains only one bromine atom at the 4-position.

    3,4-Dibromosalicylanilide: Lacks the bromine atom at the 5-position.

The unique combination of bromine atoms at the 3, 4, and 5 positions in this compound contributes to its distinct chemical and biological properties, making it more effective as a bacteriostatic agent compared to its analogs .

Properties

CAS No.

24556-65-8

Molecular Formula

C13H8Br3NO2

Molecular Weight

449.92 g/mol

IUPAC Name

3,4,5-tribromo-2-hydroxy-N-phenylbenzamide

InChI

InChI=1S/C13H8Br3NO2/c14-9-6-8(12(18)11(16)10(9)15)13(19)17-7-4-2-1-3-5-7/h1-6,18H,(H,17,19)

InChI Key

WLYIIDKKPCXCLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2O)Br)Br)Br

Origin of Product

United States

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